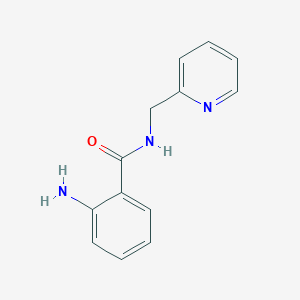

2-amino-N-(pyridin-2-ylmethyl)benzamide

概要

説明

2-amino-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative, characterized by the presence of an amino group and a pyridinylmethyl group attached to the benzamide core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

2-aminobenzamide+2-pyridinecarboxaldehyde→this compound

The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

1.1. Catalytic Amidation with trans-β-Nitrostyrene

The compound can be synthesized via Fe₂Ni-BDC-catalyzed amidation between trans-β-nitrostyrene and 2-aminopyridine. This method employs mild conditions and atmospheric air as the oxidant.

| Parameter | Details |

|---|---|

| Catalyst | Fe₂Ni-BDC (10 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 82% |

| Reusability | Retains 77% yield after 6 cycles |

| Key Features | Heterogeneous catalysis, no additional oxidants/reductants |

This reaction involves C=C bond cleavage and amide bond formation, with the catalyst acting as a Lewis acid to facilitate nucleophilic attack by 2-aminopyridine .

1.2. Chemodivergent Pathways with α-Bromoketones

Reactions with α-bromoketones yield two distinct products depending on conditions:

| Conditions | Product | Reagents | Mechanism |

|---|---|---|---|

| Toluene, I₂, TBHP | N-(Pyridin-2-yl)amides | I₂ (oxidant), TBHP | C–C bond cleavage |

| Ethyl acetate, TBHP | 3-Bromoimidazo[1,2-a]pyridines | TBHP (oxidant) | Tandem cyclization/bromination |

The iodine-mediated pathway produces amides via oxidative cleavage, while TBHP alone promotes cyclization and bromination to form imidazopyridines .

2.1. Oxidation and Reduction

The amino and pyridinylmethyl groups participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ or H₂O₂ | Oxidized derivatives (e.g., N-oxides) |

| Reduction | NaBH₄ or LiAlH₄ | Amines or reduced benzamide analogs |

These transformations are inferred from analogous benzamide systems .

2.2. Nucleophilic Substitution

The amino group undergoes substitution with electrophiles:

| Electrophile | Conditions | Product |

|---|---|---|

| Halogens (Cl₂, Br₂) | Room temperature, polar solvents | Halo-substituted benzamides |

| Nitroolefins | FeCl₃ catalysis, MeOH | Imidazo[1,2-a]pyridine derivatives |

For example, FeCl₃-catalyzed reactions with nitroolefins yield imidazo[1,2-a]pyridines via aza-Michael addition and cyclization .

3.1. Formation of Imidazo[1,2-a]pyridines

Reactions with α-bromoketones or Morita-Baylis-Hillman (MBH) acetates produce fused heterocycles:

| Substrate | Catalyst | Yield | Key Step |

|---|---|---|---|

| MBH acetates | None (reagent-free) | 60–90% | Cascade inter-intramolecular cyclization |

| α-Bromoketones | ZnCl₂ or FeCl₃ | 70–85% | Radical-mediated tandem process |

These reactions exploit the dual nucleophilicity of the amino and pyridine groups .

4.1. Catalytic Amidation Pathway

The Fe₂Ni-BDC-mediated reaction proceeds via:

-

Coordination : Trans-β-nitrostyrene binds to the catalyst’s metal centers.

-

Nucleophilic Attack : 2-Aminopyridine attacks the activated β-carbon.

-

Cleavage : C=C bond breaks, forming an amide intermediate.

-

Rearrangement : Intermediate rearranges to yield the final benzamide .

4.2. Radical Pathways in Bromination

TBHP-generated radicals facilitate bromination during imidazopyridine formation. FeCl₃ enhances radical stability, enabling selective C–Br bond formation .

Stability and Reactivity Trends

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of 2-amino-N-(pyridin-2-ylmethyl)benzamide derivatives is their role as histone deacetylase inhibitors. These compounds can modulate gene expression by altering the acetylation status of histones, which is crucial in cancer biology. Inhibition of histone deacetylases has been linked to the induction of apoptosis in cancer cells and the promotion of differentiation in leukemia cells . Preliminary clinical studies indicate that these inhibitors can safely enhance histone hyperacetylation levels in humans, making them promising candidates for cancer chemotherapy .

1.2 Glucokinase Activation

Recent studies have identified N-pyridin-2-yl benzamide analogues, including derivatives of this compound, as allosteric activators of glucokinase (GK). GK plays a critical role in glucose metabolism, and its activation has potential therapeutic implications for managing type 2 diabetes. Compounds that demonstrate significant GK activation in vitro and in vivo have been shown to effectively lower blood glucose levels in animal models . This positions this compound as a candidate for further exploration in diabetes treatment.

1.3 Antibacterial Properties

The compound also exhibits notable antibacterial activity, which has been attributed to its ability to interact with bacterial enzymes or receptors, inhibiting their function and suppressing bacterial growth. This property opens avenues for developing new antibacterial agents.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several methods, including C–C bond cleavage reactions under mild conditions using iodine and tert-butyl hydroperoxide (TBHP) . The versatility in synthetic routes allows for the exploration of various derivatives with tailored biological activities.

Case Studies and Research Findings

3.1 Study on Antitumor Effects

A study involving the compound's antitumor effects utilized both in vitro and in vivo models to assess its efficacy against aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). Results indicated that treatment with specific derivatives led to a significant reduction in cell viability after three days . Furthermore, xenograft models demonstrated that these compounds could effectively inhibit tumor growth when administered at appropriate dosages.

3.2 Structure-Activity Relationship Investigations

Research into the structure-activity relationships (SAR) of various derivatives has provided insights into how modifications affect biological activity. For instance, alterations to the benzyl side chain or the introduction of basic moieties have shown varying degrees of receptor affinity and potency against targeted biological pathways .

作用機序

The mechanism of action of 2-amino-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes.

類似化合物との比較

Similar Compounds

- 2-Amino-N-(3-pyridinylmethyl)benzamide

- 2-Amino-N-(4-pyridinylmethyl)benzamide

- 2-Amino-N-(2-pyridinylmethyl)thiazole

Uniqueness

2-amino-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

生物活性

2-Amino-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an amino group attached to a benzamide moiety, with a pyridine ring contributing to its pharmacological properties. The compound's molecular weight is approximately 212.24 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of the benzamide class, including those containing pyridine rings. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and thymidylate synthase. These enzymes play critical roles in regulating gene expression and DNA synthesis, respectively .

- Case Studies : In a study evaluating various benzamide derivatives against multiple cancer cell lines, compounds exhibited IC50 values ranging from 0.67 µM to 6.82 µM against prostate and melanoma cell lines, indicating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | MDA-MB-435 (Melanoma) | 6.82 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. For example, derivatives have shown inhibitory effects on alkaline phosphatase (ALP), which is often overexpressed in various cancers.

- Binding Affinity : Molecular docking studies have revealed that certain derivatives exhibit strong binding affinities for ALP, with binding energy values around -7.90 kcal/mol, suggesting that these compounds could be developed as therapeutic agents targeting this enzyme .

Research Findings

Research has indicated that modifications to the benzamide structure can enhance its biological activity. The introduction of different substituents on the pyridine ring or altering the amine group can significantly affect the compound's potency against cancer cells.

Comparative Studies

A comparative analysis of several related compounds demonstrated that variations in chemical structure lead to differences in biological activity. For instance:

| Compound Name | Structure Modification | Activity Level |

|---|---|---|

| Compound D | Methyl group on pyridine | High |

| Compound E | Hydroxyl group on benzamide | Moderate |

特性

IUPAC Name |

2-amino-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFYALXYWGNJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384528 | |

| Record name | 2-Amino-N-[(pyridin-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57786-49-9 | |

| Record name | 2-Amino-N-[(pyridin-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。